![molecular formula C13H12BClO3 B572366 (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid CAS No. 1256358-67-4](/img/structure/B572366.png)
(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid
Overview
Description
“(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 1256358-67-4 . It has a molecular weight of 262.5 and its linear formula is C13H12BClO3 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid” is represented by the linear formula C13H12BClO3 .
Chemical Reactions Analysis
While specific chemical reactions involving “(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid” are not available, boronic acids are known to be used in various chemical reactions. For instance, they are used in Suzuki–Miyaura cross-coupling reactions .
Physical And Chemical Properties Analysis
“(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .
Scientific Research Applications
Biomedical Applications
Phenylboronic acids, including (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid , have been explored for their potential in biomedical applications. One significant application is their role as glucose-sensitive polymers that can enable self-regulated insulin release, which is crucial in the treatment of diabetes. They also function as diagnostic agents due to this property . Additionally, these compounds have shown promise in wound healing and tumor targeting .
Antitumor and Antibacterial Activities
Phenylboronic acids exhibit strong biological activities, such as antitumor, antioxidant, anti-inflammatory, antibacterial, and antiviral activities . These properties make them valuable in various fields including medicine and environmental science.
Sensing Applications
The unique chemistry of phenylboronic acids allows them to form reversible complexes with polyols, including sugars. This has led to their use in analytical and therapeutic applications, particularly as sensors for glucose which can be applied in diabetes management . They are also used in homogeneous assays or heterogeneous detection due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions .
Drug Delivery Systems
Phenylboronic acid derivatives have been utilized in developing drug delivery systems. For example, reactive oxygen species (ROS)-responsive drug delivery systems have been created by modifying hyaluronic acid with phenylboronic acid derivatives. These systems can encapsulate drugs like curcumin to form drug-loaded nanoparticles for targeted therapy .
Safety and Hazards
Future Directions
Borinic acids, a subclass of organoboron compounds, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The study and application of borinic acids, including “(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid”, could be a promising direction for future research .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are generally used as reagents in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction .
Mode of Action
In the context of the Suzuki-Miyaura cross-coupling reaction, 3-(2-ChlorophenoxyMethyl)Phenylboronic Acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In transmetalation, the organoboron compound (like our compound of interest) transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 3-(2-ChlorophenoxyMethyl)Phenylboronic Acid . This reaction is widely used for forming carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Result of Action
The primary result of the action of 3-(2-ChlorophenoxyMethyl)Phenylboronic Acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties.
properties
IUPAC Name |
[3-[(2-chlorophenoxy)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-12-6-1-2-7-13(12)18-9-10-4-3-5-11(8-10)14(16)17/h1-8,16-17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZSATLDHKVMHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2=CC=CC=C2Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681339 | |
Record name | {3-[(2-Chlorophenoxy)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid | |
CAS RN |
1256358-67-4 | |
Record name | Boronic acid, B-[3-[(2-chlorophenoxy)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(2-Chlorophenoxy)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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